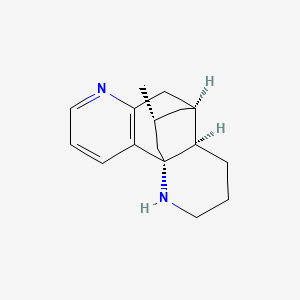
Lycodine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lycodine is a bioactive chemical.
常见问题
Basic Research Questions
Q. What are the standard methodologies for isolating Lycodine-type alkaloids from plant sources?
this compound alkaloids are typically isolated via alcoholic extraction (e.g., methanol or ethanol) of Lycopodium species, followed by column chromatography using silica gel or reverse-phase stationary phases. Mobile phases often involve gradients of chloroform-methanol or hexane-ethyl acetate . Critical steps include pH adjustments to stabilize alkaloids and HPLC purification for structural confirmation. For reproducibility, detailed protocols on solvent ratios and temperature control are essential .
Q. How are in vitro acetylcholinesterase (AChE) inhibition assays designed to evaluate this compound derivatives?
AChE inhibition assays involve incubating test compounds with AChE enzyme and substrate (e.g., acetylthiocholine iodide). Absorbance changes are measured at 412 nm using Ellman’s method. Inhibition percentages are calculated as Inhibition%=1−A0A1×100, where A1 and A0 are absorbances with and without the compound. IC₅₀ values are determined via GraphPad Prism using nonlinear regression . Positive controls (e.g., galantamine) and triplicate measurements ensure reliability .
Q. What are the foundational steps in this compound’s total synthesis?
Key steps include:
- Enamide hydrolysis to form ketoamide intermediates.
- Cyclization with α,β-unsaturated imines to generate tricyclic scaffolds.
- Functionalization via Boc protection and boronic ester formation.
- Final coupling reactions (e.g., triflate-mediated) to yield derivatives like (+)-Complanadine A . Heathcock’s method employs hydroxylamine hydrochloride for oxime formation, critical for ring closure .
Advanced Research Questions
Q. How can divergent synthesis strategies optimize the yield of this compound and its analogs?
Divergent synthesis leverages common intermediates (e.g., ent-2) to branch into multiple products. For this compound:
- Pathway A: Reductive amination closes the A-ring of lycopodine, while hydroxylamine hydrochloride facilitates oxime formation for this compound .
- Pathway B: Schumann’s tandem Mannich-Michael reaction constructs tricyclic aminoketones, followed by Oppenauer-aldol cyclization . Optimization requires stereochemical control at C-1 and C-8 positions, monitored via NMR and X-ray crystallography .
Q. How can researchers resolve contradictions in pharmacological data for this compound derivatives?
Contradictions (e.g., variable IC₅₀ values) arise from structural nuances (e.g., C-8 hydroxylation, N-methylation). Strategies include:
- Structural benchmarking: Compare IC₅₀ values against standardized controls (e.g., huperzine A).
- Empirical falsification: Replicate assays under identical conditions (pH, temperature) to isolate variables .
- Meta-analysis: Use tools like RevMan to aggregate data from multiple studies and identify outliers .
Q. What computational approaches enhance structure-activity relationship (SAR) studies of this compound?
Molecular docking (e.g., AutoDock Vina) predicts binding modes to AChE’s catalytic site. Key parameters:
- Ligand preparation: Optimize protonation states of this compound’s tertiary amines at physiological pH.
- Receptor flexibility: Incorporate side-chain motions of AChE’s PAS (peripheral anionic site) .
- Validation: Cross-check docking scores (e.g., ΔG) with experimental IC₅₀ values. Derivatives with C-2 piperidinyl groups show enhanced binding but reduced solubility, requiring MD simulations for stability assessment .
Q. What are the challenges in reproducing literature-reported this compound synthesis protocols?
Common pitfalls:
- Oxygen sensitivity: α,β-unsaturated imines require inert atmospheres (Ar/Na₂) to prevent oxidation .
- Chromatographic artifacts: Silica gel interactions may alter yields; alternative phases (e.g., Florisil) are recommended .
- Stereochemical drift: Monitor enantiomeric purity via chiral HPLC after cyclization steps .
Q. How can proposed biosynthetic pathways for this compound be validated in vitro?
Hypothesized pathways (e.g., lysine → pelletierine → phlegmarane) are tested using:
- Isotopic labeling: Feed 13C-lysine to Lycopodium cultures and track incorporation via LC-MS.
- Enzyme assays: Isolate candidate enzymes (e.g., polyketide synthases) and assay activity with proposed intermediates .
- Gene silencing: CRISPR-Cas9 knockout of putative biosynthetic genes to identify pathway bottlenecks .
Q. Methodological Resources
- Data Reproducibility: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data (NMR, IR) in repositories like ChemSpider .
- Conflict Resolution: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .
For synthesis protocols, refer to Heathcock’s original procedures and Schumann’s annulation methods . For bioactivity data, cross-validate with published IC₅₀ tables in .
属性
CAS 编号 |
20316-18-1 |
|---|---|
分子式 |
C16H22N2 |
分子量 |
242.36 g/mol |
IUPAC 名称 |
(1R,9S,10R,16R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C16H22N2/c1-11-8-12-9-15-14(5-2-6-17-15)16(10-11)13(12)4-3-7-18-16/h2,5-6,11-13,18H,3-4,7-10H2,1H3/t11-,12+,13-,16-/m1/s1 |
InChI 键 |
JJPMUZRSJKMFRK-JXFSHQFZSA-N |
SMILES |
CC1CC2CC3=C(C=CC=N3)C4(C1)C2CCCN4 |
手性 SMILES |
C[C@@H]1C[C@H]2CC3=C(C=CC=N3)[C@@]4(C1)[C@@H]2CCCN4 |
规范 SMILES |
CC1CC2CC3=C(C=CC=N3)C4(C1)C2CCCN4 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Lycodine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















